molecular formula C11H22N2O3 B14910852 2-((R)-2-(Hydroxymethyl)pyrrolidin-1-yl)-N-(1-methoxypropan-2-yl)acetamide

2-((R)-2-(Hydroxymethyl)pyrrolidin-1-yl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B14910852
M. Wt: 230.30 g/mol
InChI Key: LWSMELQVZQWSAN-QVDQXJPCSA-N
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Description

2-(®-2-(Hydroxymethyl)pyrrolidin-1-yl)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a pyrrolidine ring substituted with a hydroxymethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-2-(Hydroxymethyl)pyrrolidin-1-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a reducing agent.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride under appropriate conditions.

    Methoxypropyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Biology: As a probe or ligand in biochemical studies.

    Industry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)pyrrolidine: Lacks the acetamide and methoxypropyl groups.

    N-(1-Methoxypropan-2-yl)acetamide: Lacks the pyrrolidine ring and hydroxymethyl group.

Uniqueness

2-(®-2-(Hydroxymethyl)pyrrolidin-1-yl)-N-(1-methoxypropan-2-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C11H22N2O3/c1-9(8-16-2)12-11(15)6-13-5-3-4-10(13)7-14/h9-10,14H,3-8H2,1-2H3,(H,12,15)/t9?,10-/m1/s1

InChI Key

LWSMELQVZQWSAN-QVDQXJPCSA-N

Isomeric SMILES

CC(COC)NC(=O)CN1CCC[C@@H]1CO

Canonical SMILES

CC(COC)NC(=O)CN1CCCC1CO

Origin of Product

United States

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